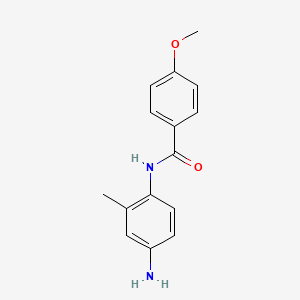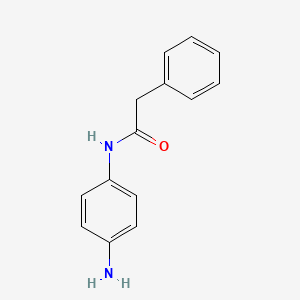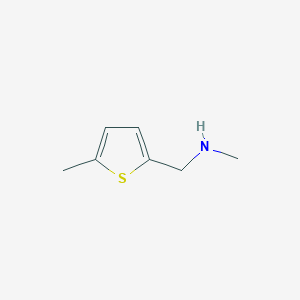
Methyl 2-acetyl-4-methylpentanoate
Vue d'ensemble
Description
Methyl 2-acetyl-4-methylpentanoate is a chemical compound that belongs to the family of esters. It is commonly used in the field of organic chemistry as a reagent and intermediate for the synthesis of various organic compounds. The compound is known for its unique chemical properties, which make it an important compound in the field of scientific research.
Mécanisme D'action
The mechanism of action of methyl 2-acetyl-4-methylpentanoate is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various enzymes and proteins in the body. Methyl 2-acetyl-4-methylpentanoate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
Methyl 2-acetyl-4-methylpentanoate has been found to exhibit various biochemical and physiological effects. The compound has been found to exhibit antioxidant properties, which can help protect the body against oxidative stress. It has also been found to exhibit anti-inflammatory properties, which can help reduce inflammation in the body. Methyl 2-acetyl-4-methylpentanoate has also been found to exhibit neuroprotective properties, which can help protect the brain against various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-acetyl-4-methylpentanoate has several advantages and limitations for lab experiments. The compound is readily available and relatively inexpensive, which makes it an attractive compound for scientific research. However, the compound is also highly reactive and can be difficult to handle. It is also important to use proper safety precautions when handling the compound, as it can be toxic and flammable.
Orientations Futures
There are several future directions for the research of methyl 2-acetyl-4-methylpentanoate. One potential direction is the development of new drugs and pharmaceuticals based on the compound. The compound has been found to exhibit various biological activities, which make it a promising candidate for drug development. Another potential direction is the investigation of the compound's potential as a food preservative. The compound has been found to exhibit antimicrobial properties, which could make it an effective preservative for food products.
Conclusion
Methyl 2-acetyl-4-methylpentanoate is a unique and important compound in the field of scientific research. The compound has a wide range of applications, including the synthesis of various organic compounds, the development of new drugs and pharmaceuticals, and the production of flavors and fragrances. Methyl 2-acetyl-4-methylpentanoate has been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties. While the compound has several advantages for scientific research, it is also important to use proper safety precautions when handling the compound. Future research directions for the compound include the development of new drugs and pharmaceuticals and the investigation of its potential as a food preservative.
Méthodes De Synthèse
The synthesis of methyl 2-acetyl-4-methylpentanoate involves the reaction of 2-acetyl-4-methylpentanoic acid with methanol in the presence of a catalyst. The reaction takes place at a temperature of around 60-70°C and under reflux conditions. The resulting product is then purified using various techniques such as distillation, recrystallization, or chromatography.
Applications De Recherche Scientifique
Methyl 2-acetyl-4-methylpentanoate has a wide range of applications in scientific research. It is commonly used as a reagent and intermediate for the synthesis of various organic compounds. The compound is also used in the development of new drugs and pharmaceuticals. Methyl 2-acetyl-4-methylpentanoate has been found to exhibit anticancer, antifungal, and antibacterial properties. It is also used in the production of flavors and fragrances.
Propriétés
IUPAC Name |
methyl 2-acetyl-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(2)5-8(7(3)10)9(11)12-4/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKUCMYAMVVGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238927 | |
| Record name | Pentanoic acid, 2-acetyl-4-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetyl-4-methylpentanoate | |
CAS RN |
51756-09-3 | |
| Record name | Pentanoic acid, 2-acetyl-4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51756-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 2-acetyl-4-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-acetyl-4-methylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)






